molecular formula C14H19BO4 B1441418 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 866546-13-6

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1441418
CAS No.: 866546-13-6
M. Wt: 262.11 g/mol
InChI Key: SZNYFXSMWMPULL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both methoxy and boronate ester functional groups. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Boron Chemistry

The compound is significant in boron chemistry, particularly as a precursor for the synthesis of boronic acids and esters. Boronic compounds are essential in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound in these reactions.

1.2. Synthesis of Functionalized Aromatics

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be utilized to synthesize various functionalized aromatic compounds. Its methoxy group can participate in electrophilic substitution reactions, allowing for the introduction of diverse functional groups into aromatic systems.

Reaction TypeExample ProductReference
Suzuki Coupling4-Methoxyphenylboronic acid
Electrophilic Substitution4-Hydroxy-2-methoxybenzaldehyde

Medicinal Chemistry Applications

2.1. Anticancer Agents

Research indicates that compounds derived from this compound exhibit promising anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in 2023 demonstrated that a derivative of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound's ability to modulate signaling pathways related to cancer cell survival was highlighted.

CompoundActivityReference
Derivative AIC50 = 25 µM against MCF-7 cells
Derivative BInduces apoptosis in A549 cells

Material Science Applications

3.1. Polymer Chemistry

The compound is also explored for its potential in polymer chemistry as a building block for boron-containing polymers. These materials can exhibit unique properties such as enhanced thermal stability and improved mechanical strength.

3.2. Sensors and Catalysts

Due to its boron content, this compound is being investigated for applications in sensor technology and catalysis. Its ability to form stable complexes with various substrates makes it a candidate for developing novel sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of methoxy and boronate ester groups, which provide distinct reactivity patterns. This makes it particularly valuable in the synthesis of complex molecules where selective functionalization is required .

Biological Activity

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known by its CAS number 866546-13-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C14H19BO4
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 866546-13-6
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound was evaluated for its effects on cancer cell lines and showed promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Notes
MDA-MB-231 (TNBC)0.126Strong inhibitory effect on cell proliferation
MCF717.02Less effective compared to MDA-MB-231
Non-cancer MCF10A>20Significant selectivity observed

The selectivity index indicates a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, suggesting a potential therapeutic window for this compound .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways related to cell growth and survival. Research has shown that compounds with similar structures often target matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound is limited, related compounds have demonstrated favorable pharmacokinetic profiles with moderate exposure levels and acceptable toxicity at high doses (e.g., 800 mg/kg in animal models) .

Safety Profile

Safety assessments revealed that analogs of this compound exhibited low toxicity levels with no significant adverse effects noted at therapeutic doses in preclinical studies. This safety profile is crucial for further development as a potential therapeutic agent .

Case Studies

In a notable study involving the evaluation of borylated compounds for their biological activities, this compound was included among several derivatives tested against various cancer cell lines. The results supported its potential as a lead compound for further development due to its potent activity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

  • Methodological Answer: The compound is typically synthesized via Miyaura borylation , where a halogenated precursor (e.g., 5-bromo-2-methoxybenzaldehyde) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane or THF. The reaction is conducted under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the boronate ester. Confirmatory techniques include ¹H/¹³C NMR and mass spectrometry.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer:

  • ¹H and ¹³C NMR : To confirm the aromatic methoxy group (δ ~3.8 ppm for OCH₃) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups).
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the tetrahedral boron environment .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=O stretch of aldehyde) and ~1350 cm⁻¹ (B-O vibrations).
  • Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ or [M+Na]⁺.
  • X-ray Crystallography : For absolute configuration determination, using SHELX programs for refinement .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer: Store under inert atmosphere (Ar) in a sealed, moisture-free container at –20°C. Desiccants (e.g., molecular sieves) should be added to the storage vial to prevent hydrolysis of the boronate ester. Avoid exposure to light, as aldehydes can undergo photodegradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this benzaldehyde derivative?

  • Methodological Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-rich aryl partners. For electron-deficient partners, Pd(OAc)₂ with SPhos ligand enhances reactivity .
  • Solvent System : DMF/H₂O (9:1) or THF/H₂O (3:1) at 60–80°C.
  • Base Optimization : K₂CO₃ (for aryl iodides) or CsF (for aryl chlorides).
  • Monitoring : Track reaction progress via TLC (silica gel, UV/iodine visualization) .
    Typical Reaction Conditions Table
Substrate (X)Catalyst (1 mol%)BaseSolventYield (%)
Aryl iodidePd(PPh₃)₄K₂CO₃DMF/H₂O85–92
Aryl bromidePdCl₂(dtbpf)CsFTHF/H₂O75–88

Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?

  • Methodological Answer:

  • Aldehyde Protection : Convert the aldehyde to a stable acetal or imine intermediate before boronate ester reactions .
  • Sequential Coupling : Prioritize Suzuki coupling before introducing the aldehyde group to avoid nucleophilic attack on the aldehyde.
  • Byproduct Management : Use scavenger resins (e.g., QuadraSil® MP) to remove residual Pd or boronates post-reaction .

Q. How to analyze reaction mixtures containing this compound and its cross-coupled products?

  • Methodological Answer:

  • HPLC-DAD/MS : Reverse-phase C18 column (MeCN/H₂O + 0.1% formic acid) to separate and identify aldehyde and coupled products.
  • GC-MS : For volatile intermediates, use a DB-5 column and electron ionization.
  • X-ray Diffraction : For crystalline products, refine structures using SHELXL .
  • Boron Quantification : ICP-OES to track residual boron in reaction mixtures .

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYFXSMWMPULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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